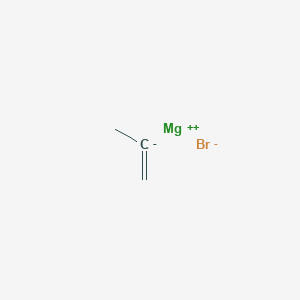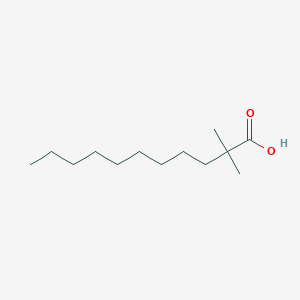
2,2-Dimethylundecanoic acid
Vue d'ensemble
Description
2,2-Dimethylundecanoic acid is a chemical compound with the linear formula C13H26O2 . It has a molecular weight of 214.351 .
Physical And Chemical Properties Analysis
2,2-Dimethylundecanoic acid has a molecular weight of 214.351 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources .Applications De Recherche Scientifique
Intermolecular Hydrogen Bonding
2,2-Dimethylbutynoic acid with a pyridone terminus acts as its self-complement in molecular recognition to form an intermolecularly hydrogen-bonded dimer. This property is observed in crystals, chloroform solution, and the gas phase, suggesting potential applications in molecular recognition and assembly processes (P. Wash et al., 1997).
Oxygen Source in Kerogen Maturation
The interaction of sedimentary organic matter and water during hydrous pyrolysis, as studied with model compounds like dodecanoic acid, highlights the role of such acids in generating oxygen-rich species, which may act as CO2 precursors. This is relevant for understanding the formation of petroleum and natural gas (L. Stalker et al., 1994).
Synthesis of 2,2-Dimethylchromans
A novel method for synthesizing 2,2-Dimethylchromans through the direct condensation of phenols with isoprene in the presence of orthophosphoric acid. This showcases potential applications in organic synthesis (V. K. Ahluwalia et al., 1982).
Synthesis of 2,2-Dimethylolheptanoic Acid
Prepared from 2,2-dimethylolheptaldehyde and hydrogen peroxide, this study highlights the synthetic applications and optimal conditions for producing related compounds (W. Yun, 2011).
Low Dose Dimethyl Sulfoxide Impact
This study suggests that dimethyl sulfoxide, even in low concentrations, can induce significant changes in cellular macromolecules, impacting experimental outcomes where it's used as a solvent. This has implications for the use of similar compounds in biological research (S. Tunçer et al., 2018).
Dimethyl Sulfoxide in Organic Synthesis
Discusses the use of dimethyl sulfoxide as a solvent in the synthesis of biologically active compounds via multicomponent reactions, showing its importance in pharmaceutical and organic synthesis (Y. E. Ryzhkova et al., 2021).
Excimer-forming Lipids in Membrane Research
Pyrenedecanoic acid and pyrene lecithin, used to investigate lipid bilayer membranes, demonstrate the use of similar acids in studying membrane dynamics and interactions (H. Galla & W. Hartmann, 1980).
Safety And Hazards
While specific safety and hazard data for 2,2-Dimethylundecanoic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is also recommended .
Propriétés
IUPAC Name |
2,2-dimethylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBIMFBDYITLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949299 | |
| Record name | 2,2-Dimethylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylundecanoic acid | |
CAS RN |
26403-14-5 | |
| Record name | Neotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)

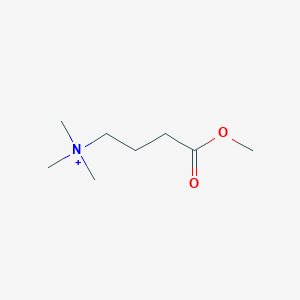
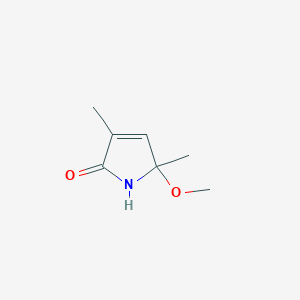

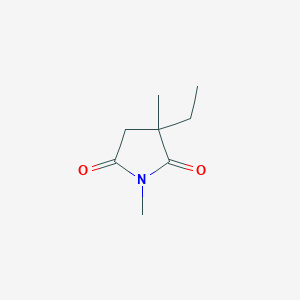





![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
